Cesium Lead Triiodide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

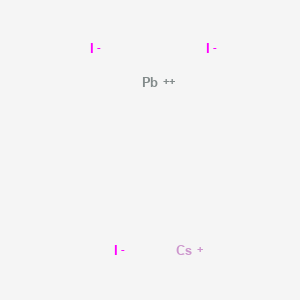

Cesium lead triiodide is an inorganic compound with the chemical formula CsPbI₃. It belongs to the family of halide perovskites, which have garnered significant attention due to their exceptional optoelectronic properties.

作用機序

Target of Action

Cesium Lead Triiodide (CsPbI3) is an inorganic metallic halide perovskite that has gained significant attention due to its unique photovoltaic properties . The primary targets of CsPbI3 are the embedded atomic potentials of Cesium (Cs) and Lead (Pb), which are integrated with Buckingham-Coulomb potentials .

Mode of Action

The interaction of CsPbI3 with its targets involves the use of a hybrid force field, which integrates the embedded atomic potentials of Cs-Cs and Pb-Pb with Buckingham-Coulomb potentials . This interaction leads to changes in the structural properties, such as the radial distribution functions, interatomic separation distances, and the density .

Biochemical Pathways

The biochemical pathways of CsPbI3 involve phase transformations from an orthorhombic into a cubic crystal structure . This transformation is detected by the Hybrid Embedded Atomic Buckingham-Coulomb (EABC) potential .

Result of Action

The action of CsPbI3 results in the transformation from an orthorhombic into a cubic crystal structure . This transformation is crucial for optimizing the optoelectronic properties of CsPbI3, making it a promising material for photovoltaic applications .

Action Environment

The action, efficacy, and stability of CsPbI3 are influenced by environmental factors. For instance, the structural stability and phase transition of CsPbI3 need an in-depth investigation to better optimize their optoelectronic properties . Furthermore, the organic components in hybrid perovskites are susceptible to ambient conditions such as moisture, oxygen, and heat, and exposure leads to rapid performance degradation .

準備方法

Synthetic Routes and Reaction Conditions: Cesium lead triiodide can be synthesized using various methods, including solution-based techniques and mechanochemical synthesis. One common method involves the reaction of cesium iodide (CsI) with lead iodide (PbI₂) in a solvent such as dimethylformamide (DMF). The reaction is typically carried out at elevated temperatures to ensure complete dissolution and reaction of the precursors .

Industrial Production Methods: In industrial settings, this compound is often produced using mechanochemical synthesis. This method involves the ball milling of cesium iodide and lead iodide, which induces a solid-state reaction to form the desired perovskite phase. The mechanochemical approach is advantageous due to its simplicity, scalability, and solvent-free nature .

化学反応の分析

Types of Reactions: Cesium lead triiodide undergoes various chemical reactions, including:

Oxidation: Exposure to oxygen can lead to the oxidation of the iodide ions, resulting in the formation of lead oxide and cesium iodide.

Reduction: Reduction reactions can occur under certain conditions, leading to the formation of lower oxidation state lead compounds.

Substitution: Halide exchange reactions can occur, where iodide ions are replaced by other halide ions such as bromide or chloride.

Common Reagents and Conditions:

Oxidation: Oxygen or air exposure at elevated temperatures.

Reduction: Reducing agents such as hydrogen gas or hydrazine.

Substitution: Halide salts such as cesium bromide or cesium chloride in a suitable solvent.

Major Products Formed:

Oxidation: Lead oxide (PbO) and cesium iodide (CsI).

Reduction: Lower oxidation state lead compounds.

Substitution: Mixed halide perovskites such as cesium lead bromide (CsPbBr₃) or cesium lead chloride (CsPbCl₃).

科学的研究の応用

Cesium lead triiodide has a wide range of scientific research applications, including:

Photovoltaics: It is extensively studied for use in perovskite solar cells due to its high power conversion efficiency and stability.

Light-Emitting Diodes (LEDs): this compound is used in the development of high-efficiency LEDs with tunable emission wavelengths.

Lasers: Its excellent optoelectronic properties make it suitable for use in laser applications.

Photodetectors: this compound-based photodetectors exhibit high sensitivity and fast response times, making them ideal for various sensing applications.

Biological Imaging: The compound’s luminescent properties are utilized in cellular imaging and other biological applications.

類似化合物との比較

Cesium lead triiodide can be compared with other halide perovskites, such as:

Methylammonium lead iodide (CH₃NH₃PbI₃): This compound has similar optoelectronic properties but is less stable due to the presence of organic cations.

Formamidinium lead iodide (HC(NH₂)₂PbI₃): Another widely studied perovskite with good optoelectronic properties but also suffers from stability issues.

Cesium lead bromide (CsPbBr₃): This compound has better stability but a narrower light absorption range compared to this compound.

This compound stands out due to its superior thermal stability and excellent optoelectronic properties, making it a promising candidate for various applications in the field of optoelectronics .

特性

CAS番号 |

18041-25-3 |

|---|---|

分子式 |

CsI3Pb |

分子量 |

721 g/mol |

IUPAC名 |

cesium;lead(2+);triiodide |

InChI |

InChI=1S/Cs.3HI.Pb/h;3*1H;/q;;;;+3/p-3 |

InChIキー |

JGJAXMBIKSSTFC-UHFFFAOYSA-K |

SMILES |

[I-].[I-].[I-].[Cs+].[Pb+2] |

正規SMILES |

I[Pb](I)I.[Cs] |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-(tert-butoxycarbonyl)-2-methyl-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-c]pyridine-3-carboxylic acid](/img/structure/B3028202.png)

![7-Fluorospiro[indoline-3,4'-piperidin]-2-one](/img/structure/B3028204.png)

![Tert-butyl 2-methyl-4-oxo-1,3,8-triazaspiro[4.5]dec-1-ene-8-carboxylate](/img/structure/B3028205.png)

![[1-(2-Fluorobenzyl)-1H-imidazol-5-yl]methanamine hydrochloride](/img/structure/B3028214.png)

![tert-Butyl 4-chloro-2-oxospiro[indoline-3,4'-piperidine]-1'-carboxylate](/img/structure/B3028215.png)